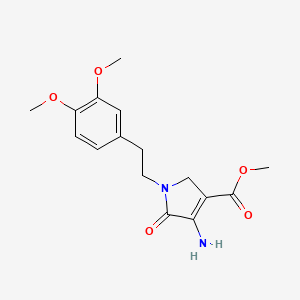

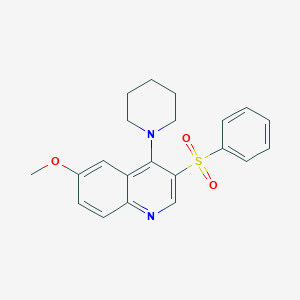

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide, also known as DPC, is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of chromene derivatives and has been studied extensively for its biological properties.

科学的研究の応用

Synthesis and Chemical Properties

- Research has shown successful synthesis and characterization of various chromene-carboxamide derivatives, demonstrating antimicrobial activities and providing insights into their structural properties through spectroscopic techniques (Ukhov et al., 2021). Similarly, studies have developed novel methods for synthesizing chromene derivatives, highlighting their potential in generating diverse chemical libraries for further biological evaluation (Vodolazhenko et al., 2012).

Biological Activities

- Chromene-carboxamide compounds have been evaluated for their antimicrobial, antibacterial, and antioxidant activities. For instance, a study synthesized 4H-chromene-3-carboxamide derivatives and investigated their antibacterial and solvatochromic properties, demonstrating significant antibacterial and antioxidant activities (Chitreddy & Shanmugam, 2017). Another research highlighted the application of stable fused dienolates for synthesizing chromene-carboxamide derivatives with potential biological activities (Vodolazhenko et al., 2012).

Anticancer Potential

- Certain chromene-carboxamide derivatives have been synthesized and screened for their cytotoxic activities against various cancer cell lines, indicating the potential of these compounds as anticancer agents. A study synthesized novel chromene derivatives and assessed their cytotoxic activities, highlighting the significance of structural modifications in enhancing anticancer properties (Gill et al., 2016).

Molecular Sensing and Detection

- Chromene-carboxamide derivatives have also been explored as fluorescent chemosensors for metal ions, offering a promising approach for selective detection in various environmental and biological contexts. For instance, a study developed a novel fluorescent chemosensor based on chromene derivatives for selective Cu(II) detection, showcasing the utility of these compounds in molecular sensing applications (Bekhradnia et al., 2016).

作用機序

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, such as carbonic anhydrase 2 . These targets play crucial roles in various biological processes, including metabolic reactions and signal transduction pathways.

Biochemical Pathways

Similar compounds have been found to affect various pathways, including the mtor/egfr/inos/map2k1/fgfr/tgfb1 pathways . These pathways are involved in a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

Pharmacokinetics

Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion, which can significantly impact their bioavailability .

Action Environment

The action, efficacy, and stability of N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with target proteins. Moreover, the presence of other molecules can also influence the compound’s action, either by competing for the same targets or by modulating the activity of the targets .

特性

IUPAC Name |

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2/c17-12-5-6-14(13(18)8-12)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXNJEVWIDLZFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

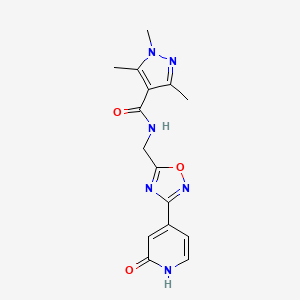

![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)

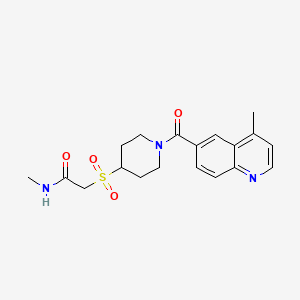

![N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine](/img/structure/B2799666.png)

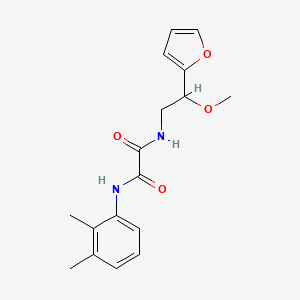

![(2S)-2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid](/img/structure/B2799667.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)